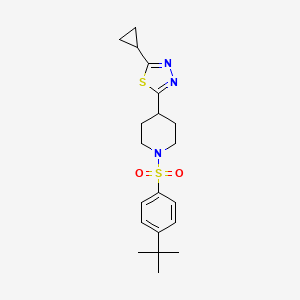
1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H27N3O2S2 and its molecular weight is 405.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that incorporates both a piperidine moiety and a thiadiazole ring. The biological activities associated with thiadiazole derivatives are extensive, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C16H20N2O2S
Molecular Weight: 304.41 g/mol
CAS Number: 956960-37-5
The compound features a piperidine ring substituted with a sulfonyl group and a cyclopropyl-thiadiazole moiety. The structural diversity provided by these components contributes to its potential pharmacological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been documented to possess broad-spectrum activity against various bacterial strains and fungi. A study demonstrated that derivatives of 1,3,4-thiadiazole showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines. For example, one study reported that a related thiadiazole compound reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has garnered significant attention. Compounds similar to this compound have been evaluated for their effects on cancer cell lines. A notable case involved a derivative that exhibited IC50 values of 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung cancer) cell lines . These findings suggest potential pathways for further drug development.
The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions with specific molecular targets:
- Antimicrobial Action: Thiadiazoles may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anti-inflammatory Mechanisms: These compounds can modulate signaling pathways such as NF-kB and MAPK, leading to decreased inflammatory mediator production.
- Anticancer Activity: Thiadiazoles may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy: A series of experiments conducted on various thiadiazole compounds revealed that those with cyclopropyl substitutions displayed enhanced antibacterial activity compared to their linear counterparts .
- Anti-inflammatory Research: In a controlled study using animal models, a thiadiazole derivative reduced paw edema significantly when administered prior to inflammatory stimuli .
- Cancer Cell Line Testing: In vitro assays demonstrated that certain thiadiazole derivatives led to significant reductions in cell viability across multiple cancer cell lines, indicating their potential as chemotherapeutic agents .
Properties
IUPAC Name |
2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHWLJYGFYYBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














